Lipophilicity (XLogP3) and Predicted Membrane Permeability: Diethyl vs. Dimethyl and Di-isopropyl Oxamic Acid Analogs
The diethyl substitution on the oxamic acid nitrogen yields an XLogP3-AA value of 0.4, positioning the compound between the more hydrophilic dimethyl analog and the more lipophilic di-isopropyl analog (LogP = 0.716) [1]. This intermediate lipophilicity is relevant for blood-brain barrier penetration predictions in CNS discovery programs and directly influences reversed-phase HPLC retention behavior, meaning the diethyl compound cannot serve as a surrogate for either the dimethyl or di-isopropyl impurity in validated analytical methods .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | N,N-diisopropyloxamic acid: LogP = 0.716; N,N-dimethyloxamic acid: LogP not explicitly reported but predicted lower based on reduced carbon count (C4 vs. C6 vs. C8) |
| Quantified Difference | ΔLogP ≈ +0.32 vs. di-isopropyl analog (higher lipophilicity for bulkier analog); qualitative difference vs. dimethyl analog |
| Conditions | Computed values: PubChem XLogP3 algorithm for target; ChemSrc reported LogP for di-isopropyl analog |
Why This Matters
A LogP difference of ~0.3 units translates to a roughly 2-fold difference in octanol/water partition coefficient, which can shift HPLC retention times by minutes and alter apparent potency in cell-based assays due to differential membrane partitioning.
- [1] PubChem. (Diethylamino)(oxo)acetic acid, CID 4180752. XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/4180752 View Source
